molecular formula C17H23N3O6S B3013189 N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(prop-2-en-1-yl)ethanediamide CAS No. 872862-87-8

N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(prop-2-en-1-yl)ethanediamide

Cat. No.: B3013189
CAS No.: 872862-87-8
M. Wt: 397.45
InChI Key: RADSVKDNMMGNSZ-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazinan-2-yl core substituted with a 4-methoxybenzenesulfonyl group and an ethanediamide moiety.

Properties

IUPAC Name

N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O6S/c1-3-9-18-16(21)17(22)19-12-15-20(10-4-11-26-15)27(23,24)14-7-5-13(25-2)6-8-14/h3,5-8,15H,1,4,9-12H2,2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADSVKDNMMGNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(prop-2-en-1-yl)ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-aminoethanol to form the oxazinan ring. This intermediate is then reacted with N-(prop-2-en-1-yl)ethanediamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(prop-2-en-1-yl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonyl group results in a sulfide derivative .

Scientific Research Applications

N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(prop-2-en-1-yl)ethanediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(prop-2-en-1-yl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs and their differences:

Compound Name Sulfonyl Substituent N-Substituent Molecular Formula Molecular Weight (g/mol) Key Synthesis Steps
Target Compound 4-Methoxyphenyl Prop-2-en-1-yl C₁₈H₂₃N₃O₆S* ~421.45* Tosylation, carbodiimide coupling
N-cyclopentyl-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide 4-Methoxyphenyl Cyclopentyl C₁₉H₂₇N₃O₆S 425.5 Substitution, amidation
N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide 4-Fluorophenyl 2-Methylpropyl C₁₇H₂₄FN₃O₅S 401.45 Sulfonylation, amide coupling
N-Ethyl-N′-({3-[(4-fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide 4-Fluoro-2-methylphenyl Ethyl C₁₇H₂₂FN₃O₅S ~399.44 Substitution, sulfonylation

Impact of Substituents on Physicochemical Properties

  • Sulfonyl Group: 4-Methoxyphenyl (Target): Electron-donating methoxy group increases solubility in polar solvents compared to electron-withdrawing groups like 4-fluoro .
  • N-Substituents :
    • Prop-2-en-1-yl (Target) : Unsaturated chain may increase susceptibility to oxidation but offers sites for further functionalization (e.g., Michael addition) .
    • Cyclopentyl (Analog ) : Bulky substituent reduces conformational flexibility, possibly affecting binding to biological targets.

Analytical Characterization

  • Spectroscopy : 1D/2D NMR and IR confirm structural integrity (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .
  • Crystallography : Programs like SHELXL and ORTEP enable precise determination of molecular geometry and stereochemistry .

Research Findings and Implications

  • Biological Relevance: Sulfonamides are known for diverse bioactivities (e.g., enzyme inhibition, antimicrobial effects). The 4-methoxy group in the target compound may enhance binding to hydrophobic enzyme pockets compared to halogenated analogs .
  • Structure-Activity Relationships (SAR) :
    • Electron-donating groups on the sulfonyl moiety improve solubility but may reduce metabolic stability.
    • Unsaturated N-substituents (e.g., prop-2-en-1-yl) offer synthetic versatility for derivatization.

Biological Activity

N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(prop-2-en-1-yl)ethanediamide is a complex organic compound with potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanism of action, cytotoxic effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C22H27N3O7SC_{22}H_{27}N_{3}O_{7}S, with a molecular weight of 477.5 g/mol. The compound features an oxazinan ring, a methoxybenzenesulfonyl group, and an alkenyl substituent, which contribute to its biological activity.

PropertyValue
Molecular FormulaC22H27N3O7S
Molecular Weight477.5 g/mol
CAS Number872880-84-7

The mechanism of action for this compound involves its interaction with tubulin, a key protein in cell division. The compound is hypothesized to inhibit tubulin polymerization, leading to cell cycle arrest, particularly at the G2/M phase. This inhibition is critical for its antiproliferative effects against cancer cells.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits significant antiproliferative activity against various human cancer cell lines. For instance:

  • A2780 (Ovarian carcinoma) : IC50 values indicate moderate to high cytotoxicity.
  • MCF-7 (Breast cancer) : Similar trends in cytotoxicity were observed.

In studies involving other oxazinan derivatives, compounds with similar structural features have shown IC50 values ranging from 4.47 to 52.8 μM against resistant cancer cell lines .

Flow Cytometry Analysis

Flow cytometric analysis revealed that treatment with this compound leads to G2/M phase arrest in treated cancer cells. This indicates that the compound effectively disrupts normal cell cycle progression, a hallmark of effective anticancer agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through its SAR:

  • Oxazinan Ring : Essential for interaction with tubulin.
  • Methoxy Group : Enhances solubility and potential receptor binding.
  • Alkenyl Chain : May influence the binding affinity and selectivity towards tubulin.

Case Studies

Recent studies have synthesized various analogs of this compound to evaluate their biological activities:

  • Analog A : Exhibited enhanced cytotoxicity compared to the parent compound, suggesting modifications in the methoxy group can significantly alter efficacy.
  • Analog B : Demonstrated reduced activity, indicating that structural integrity of the oxazinan ring is crucial for maintaining biological function .

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